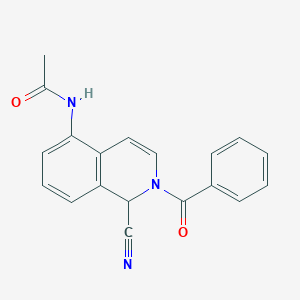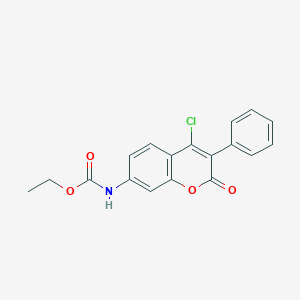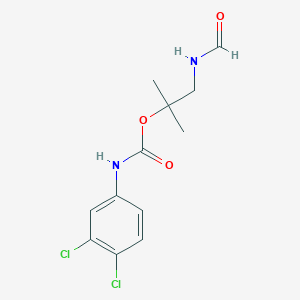![molecular formula C19H14ClNO4S B8044236 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfonyloxyphenyl group, and a methanimine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then subjected to sulfonylation to introduce the sulfonyloxy group, followed by the formation of the methanimine oxide group through a series of reactions involving reagents such as chlorosulfonic acid and phenylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenyl groups may be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert the sulfonyloxy group to a sulfide or thiol group.
Substitution: Substitution reactions can occur at the chlorophenyl group, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenols, quinones
Reduction: Sulfides, thiols
Substitution: Chlorophenyl derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
1-[4-(4-methoxyphenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
Uniqueness: 1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-16-8-12-19(13-9-16)26(23,24)25-18-10-6-15(7-11-18)14-21(22)17-4-2-1-3-5-17/h1-14H/b21-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKDOTWPWWRMEP-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine](/img/structure/B8044160.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]methanesulfonamide](/img/structure/B8044162.png)
![2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)
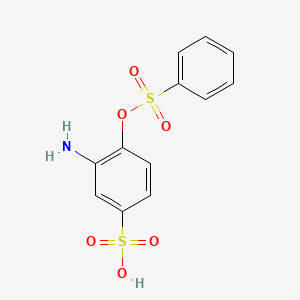
![methyl N-[2,4-dichloro-5-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B8044200.png)
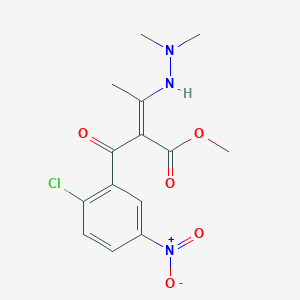
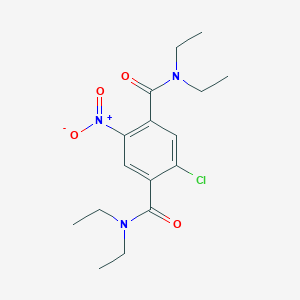
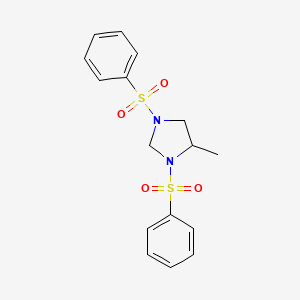
![phenyl N-methyl-N-[N'-(methylsulfamoyl)-N-phenylcarbamimidoyl]carbamate](/img/structure/B8044227.png)
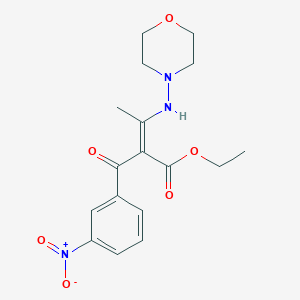
![1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044243.png)
